1-Boc-4-(morpholine-4-carbonyl)piperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-Boc-4-(morpholine-4-carbonyl)piperidine” is represented by the InChI code 1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3
. The molecular weight is 298.38 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Boc-4-(morpholine-4-carbonyl)piperidine” include a molecular weight of 298.38 .
Scientific Research Applications
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, including structures similar to 1-Boc-4-(morpholine-4-carbonyl)piperidine, have been utilized in the design of ionic liquid crystals. These cations, when combined with various anions, exhibit rich mesomorphic behavior, showing high-ordered smectic, smectic A phases, and hexagonal columnar phases depending on the cation-anion combination. Morpholinium compounds with sulfosuccinate anions, for instance, form hexagonal columnar phases at room temperature, suggesting potential applications in advanced material sciences and nanotechnology (Lava, Binnemans, & Cardinaels, 2009).
Stereodynamics and the Perlin Effect
The stereodynamic behavior of compounds similar to 1-Boc-4-(morpholine-4-carbonyl)piperidine, such as 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine, has been studied using low-temperature NMR spectroscopy. These studies have revealed insights into the conformations and stereodynamics of such compounds, which are essential for understanding their reactivity and potential applications in synthesizing enantiomerically pure substances (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Hydroamination Catalysts
Ruthenium-catalyzed intermolecular hydroamination of vinylarenes using secondary aliphatic and benzylic amines, including morpholine and piperidine derivatives, has been reported. This process yields β-phenethylamine products with high regioselectivity and without enamine side products, demonstrating the utility of 1-Boc-4-(morpholine-4-carbonyl)piperidine-like structures in synthetic organic chemistry and catalysis (Utsunomiya & Hartwig, 2003).
Ozonation and Environmental Applications
The reaction of morpholine and piperidine with ozone has been studied, highlighting the potential environmental applications of these compounds in treating pharmaceutical contaminants. Such research is crucial for developing more efficient wastewater treatment technologies (Tekle-Röttering et al., 2016).
Fluorescence and Photophysical Properties
Studies on the photophysical properties of borondipyrromethene analogs substituted with morpholine and piperidine have revealed their potential applications in fluorescence-based technologies. These compounds show varying fluorescence quantum yields and lifetimes based on solvent polarity and substituent effects, suggesting their utility in designing fluorescence probes and sensors (Qin et al., 2005).
properties
IUPAC Name |
tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJYSHCBPPLTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390522 | |
Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(morpholine-4-carbonyl)piperidine | |
CAS RN |
757949-39-6 | |
Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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